Enisamium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enisamium iodide is a derivative of isonicotinic acid and is known for its antiviral properties. It is marketed under various trade names such as Amizon, Amizon Max, and Amizonchik in countries like Ukraine, Kazakhstan, Mongolia, and Belarus . This compound iodide has been used for the treatment and prevention of influenza and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infections .
Preparation Methods
Enisamium iodide is synthesized through a series of chemical reactions involving isonicotinic acid derivatives. The synthetic route typically involves the formation of N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield . Industrial production methods involve scaling up these reactions while maintaining stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Enisamium iodide undergoes various chemical reactions, including:
Oxidation: this compound iodide can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound iodide can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Enisamium iodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of isonicotinic acid derivatives.
Medicine: The compound has been extensively studied for its antiviral properties, particularly against influenza A, influenza B, and SARS-CoV-2.
Mechanism of Action
The antiviral activity of enisamium iodide is associated with the inhibition of viral RNA polymerase. The compound acts through its metabolite, VR17-04, which prevents the incorporation of guanosine triphosphate and uridine triphosphate into the viral RNA . This inhibition disrupts the replication of the virus, thereby reducing viral load and aiding in the recovery of infected individuals .
Comparison with Similar Compounds
Enisamium iodide is unique in its mechanism of action compared to other antiviral compounds. Similar compounds include:
Remdesivir: Another antiviral that inhibits viral RNA polymerase but is administered intravenously.
Favipiravir: An antiviral that targets viral RNA polymerase but has a different chemical structure and mode of administration.
Oseltamivir: An antiviral that inhibits neuraminidase, a different viral enzyme, and is used primarily for influenza. This compound iodide stands out due to its oral availability and broad-spectrum antiviral activity against multiple strains of influenza and coronaviruses.
Properties
CAS No. |
116533-18-7 |
---|---|
Molecular Formula |
C14H15N2O+ |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-benzyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1 |
InChI Key |
QOEJDHLJOKRPJG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.